1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)piperazine
Overview
Description
“1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)piperazine”, has been achieved through various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)piperazine” include cyclization of 1,2-diamine derivatives with sulfonium salts . More specific details about the chemical reactions are not available in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of novel piperazine derivatives, including those structurally related to 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)piperazine, for antimicrobial applications. They developed compounds that exhibited significant antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticonvulsant Activity
Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of piperazine derivatives for anticonvulsant activity. Their work highlights the therapeutic potential of these compounds in epilepsy treatment. The compounds showed efficacy in various seizure models, underscoring the importance of piperazine derivatives in developing new anticonvulsant medications (Kamiński, Rzepka, & Obniska, 2011).
Antibacterial and Enzyme Inhibition
Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy and biofilm inhibition. Their findings indicate that these compounds could serve as effective treatments against resistant bacterial strains, offering a new avenue for combating bacterial infections and targeting the MurB enzyme involved in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antihypertensive Agents
Pattan et al. (2007) synthesized dihydropyridine derivatives with piperazine moieties, evaluating them for antihypertensive effects. Their results showed some compounds exhibited excellent activity, contributing to the development of new antihypertensive therapies (Pattan et al., 2007).
Molecular Structure and Reactivity
Shawish, Soliman, and their colleagues (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Their work on the intermolecular interactions and electronic properties of these compounds contributes to our understanding of their reactivity and potential applications in drug design (Shawish et al., 2021).
Anticancer Evaluation
Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, demonstrating their effectiveness across various cancer cell lines. This research offers insight into the design of new anticancer agents leveraging the piperazine scaffold (Turov, 2020).
properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-15(18-10-8-16-9-11-18)13(2)19(17-12)14-6-4-3-5-7-14/h3-7,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVEEHZLQPVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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